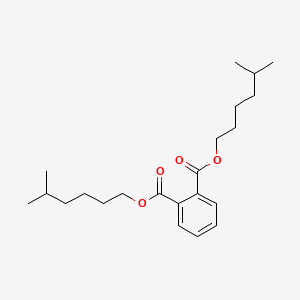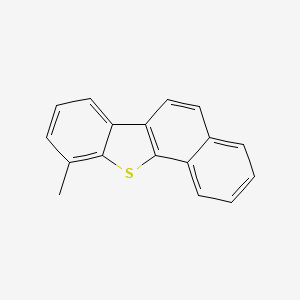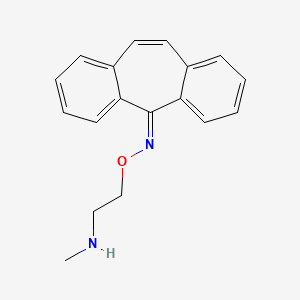
Demexiptiline
Übersicht
Beschreibung
Demexiptilin, vermarktet unter den Markennamen Deparon und Tinoran, ist ein trizyklisches Antidepressivum, das in Frankreich hauptsächlich zur Behandlung von Depressionen eingesetzt wird. Es wirkt hauptsächlich als Noradrenalin-Wiederaufnahmehemmer, ähnlich wie Desipramin .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Demexiptilin umfasst mehrere wichtige Schritte:
Bildung von Ketoximen: Das Keton Dibenzosuberenon wird mit Hydroxylamin behandelt, um sein Ketoximen zu bilden.
Basenkatalysierte Alkylierung: Das Ketoximen wird dann einer basenkatalysierten Alkylierung mit Beta-Methylaminoethylchlorid in einer Lösung aus Natrium in Methanol unterzogen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Demexiptilin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um pharmazeutische Standards zu erfüllen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of demexiptiline involves several key steps:
Formation of Ketoxime: The ketone dibenzosuberenone is treated with hydroxylamine to form its ketoxime.
Base-Catalyzed Alkylation: The ketoxime is then subjected to base-catalyzed alkylation with beta-methylaminoethyl chloride in a solution of sodium in methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves stringent quality control measures to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Demexiptilin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter basischen oder sauren Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Demexiptilin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Modellverbindung verwendet, um die Reaktivität von trizyklischen Antidepressiva zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf Neurotransmittersysteme und potenziellen neuroprotektiven Eigenschaften.
Medizin: Hauptsächlich zur Behandlung von Depressionen eingesetzt, mit laufenden Forschungen zu seiner Wirksamkeit bei anderen psychiatrischen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Antidepressiva-Formulierungen und Medikamentenabgabesystemen eingesetzt.
Wirkmechanismus
Demexiptilin entfaltet seine Wirkung, indem es die Wiederaufnahme von Noradrenalin hemmt und so seine Verfügbarkeit im synaptischen Spalt erhöht. Diese Wirkung verstärkt die Neurotransmission und lindert depressive Symptome. Die Verbindung zielt hauptsächlich auf Noradrenalintransporter ab und moduliert die an der Stimmungsregulation beteiligten Pfade .
Wirkmechanismus
Demexiptiline exerts its effects by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This action enhances neurotransmission and alleviates depressive symptoms. The compound primarily targets norepinephrine transporters and modulates the pathways involved in mood regulation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Desipramin: Ein weiteres trizyklisches Antidepressivum mit einem ähnlichen Wirkmechanismus.
Imipramin: Ein trizyklisches Antidepressivum, das auch die Wiederaufnahme von Noradrenalin und Serotonin hemmt.
Amitriptylin: Ein trizyklisches Antidepressivum mit einem breiteren Wirkungsspektrum, das mehrere Neurotransmittersysteme beeinflusst.
Einzigartigkeit
Demexiptilin ist einzigartig in seiner spezifischen Hemmung der Noradrenalin-Wiederaufnahme, die es von anderen trizyklischen Antidepressiva unterscheidet, die auch die Serotonin-Wiederaufnahme beeinflussen können. Diese Spezifität kann zu seinem besonderen therapeutischen Profil und Nebenwirkungsprofil beitragen .
Eigenschaften
IUPAC Name |
N-methyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylideneamino)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18/h2-11,19H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDQWOMFMIJKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18059-99-9 (hydrochloride) | |
| Record name | Demexiptiline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024701517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40179441 | |
| Record name | Demexiptiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24701-51-7 | |
| Record name | Demexiptiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24701-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demexiptiline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024701517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demexiptiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08998 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Demexiptiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMEXIPTILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYX738UZ5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
232-233 | |
| Record name | Demexiptiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08998 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


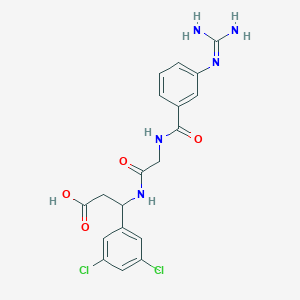
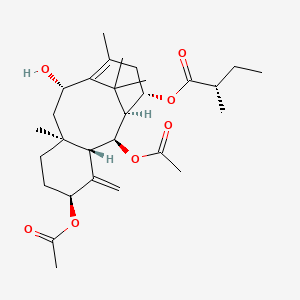
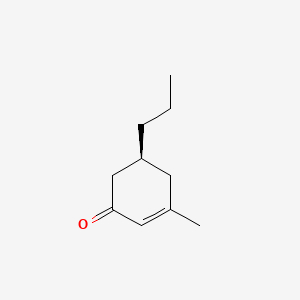
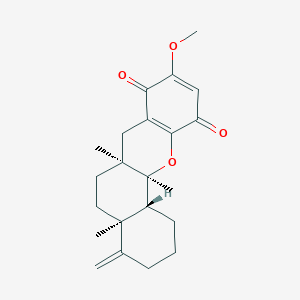
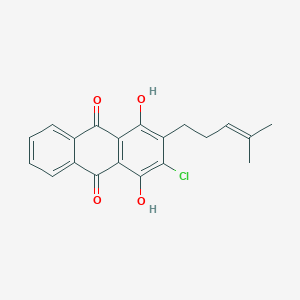
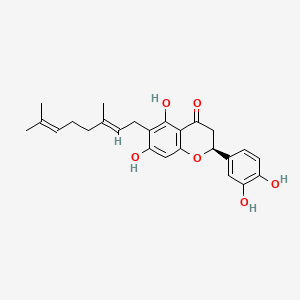
![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)
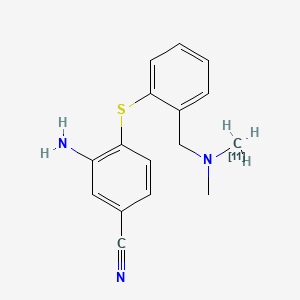
![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)

